molecular formula C21H28BrN3O2S B2403437 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide CAS No. 422288-24-2

6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide

Katalognummer: B2403437
CAS-Nummer: 422288-24-2
Molekulargewicht: 466.44
InChI-Schlüssel: VSTDQAZVEMDMID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide is a compound featuring a complex structure, including a quinazolinone moiety, which is often found in pharmaceutical agents. The inclusion of bromine and sulfur atoms, alongside the cyclohexyl group, makes it an intriguing subject for various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Preparation involves multi-step synthesis. Here's a general route:

  • Starting Materials: : The synthesis starts with readily available raw materials like 2-aminobenzoic acid and substituted amines.

  • Formation of Intermediate Quinazolinone: : Initial steps typically involve cyclization reactions to form quinazolinone derivatives.

  • Bromination: : Selective bromination at a specific position on the quinazolinone ring introduces the bromine atom.

  • Thioxo Group Introduction: : The thioxo group is incorporated through reactions involving sulfur-containing reagents under specific conditions, often involving reflux or catalytic processes.

  • Coupling with Hexanamide: : Final coupling of the substituted quinazolinone with hexanamide derivatives is done using coupling agents and specific catalysts to achieve the final product.

Industrial Production Methods

Industrial production likely involves similar synthetic steps but optimized for scale, efficiency, and safety. Reactions are typically conducted in controlled environments using large reactors. Key considerations include maintaining reaction conditions (temperature, pH), purity of intermediates, and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation and Reduction: : This compound may undergo oxidation to form sulfoxide or sulfone derivatives, while reduction can target the keto or thioxo groups.

  • Substitution: : Commonly seen at the bromine site, nucleophilic substitutions can introduce various functional groups.

  • Hydrolysis: : Under acidic or basic conditions, hydrolysis of the amide bond can occur, leading to the formation of carboxylic acid derivatives and amines.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Amines, thiols, and alcohols for substitution reactions.

  • Hydrolysis Conditions: : Acidic (HCl, H2SO4) or basic (NaOH) media.

Major Products Formed

  • Sulfoxide and Sulfone Derivatives: : From oxidation.

  • Substituted Derivatives: : From nucleophilic substitution.

  • Carboxylic Acids and Amines: : From hydrolysis.

Wissenschaftliche Forschungsanwendungen

  • Chemistry: : Used as a building block for synthesizing novel heterocyclic compounds.

  • Biology: : Potential use in studying biological pathways due to its unique structure.

  • Medicine: : Exploration as a pharmacophore in drug design for various ailments such as cancer, inflammation, and infectious diseases.

  • Industry: : May find applications in materials science for developing novel polymers or as a precursor in agrochemical formulations.

Wirkmechanismus

The compound’s effects are typically mediated through interaction with specific molecular targets. For example:

  • Enzyme Inhibition: : By binding to active sites, it can inhibit enzymatic activities.

  • Receptor Modulation: : It might modulate the function of cellular receptors involved in signaling pathways. The presence of the bromine and thioxo groups can significantly influence its binding affinity and specificity toward these molecular targets.

Vergleich Mit ähnlichen Verbindungen

Compared to other quinazolinone derivatives, 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide stands out due to:

  • Enhanced Reactivity: : Due to the bromine atom, allowing for versatile chemical modifications.

  • Unique Biological Activity: : The thioxo group may provide distinctive interactions within biological systems.

List of Similar Compounds

  • 2-thioxo-1,2-dihydroquinazolin-4(3H)-one Derivatives: : Without the bromine atom.

  • 6-bromo-4-oxoquinazoline Derivatives: : Lacking the thioxo group.

  • N-substituted Quinazolinones: : With different N-alkyl or N-aryl groups.

Biologische Aktivität

The compound 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide is a synthetic derivative of quinazoline, which has attracted attention due to its potential biological activities, particularly in cancer research. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A quinazoline core with a bromo and thioxo group .
  • An amide linkage that enhances its biological activity.

Molecular Formula: C18_{18}H24_{24}BrN3_3O_2S
Molecular Weight: Approximately 426.37 g/mol

Research indicates that this compound primarily acts as an inhibitor of Polo-like kinase 1 (Plk1) , a protein crucial for cell division and mitosis. The inhibition of Plk1 leads to:

  • Disruption of cell cycle progression.
  • Induction of apoptosis in cancer cells that overexpress Plk1.

Anticancer Properties

Several studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF-7 (Breast Cancer)5.0Inhibition of Plk1 leading to apoptosis
A549 (Lung Cancer)7.5Cell cycle arrest at G2/M phase
HCT116 (Colon Cancer)6.0Induction of DNA damage response

Other Biological Activities

In addition to its anticancer effects, the compound exhibits:

  • Antibacterial Activity: Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anti-inflammatory Properties: Potential to inhibit pro-inflammatory cytokines.

Case Studies

  • In Vivo Studies:
    • In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting strong in vivo anticancer efficacy.
  • Mechanistic Studies:
    • Surface plasmon resonance studies confirmed direct binding to Plk1 with high affinity, reinforcing its role as a selective inhibitor.

Synthesis

The synthesis involves several steps, typically starting from isatoic anhydride or anthranilic acid. Key steps include:

  • Cyclization to form the quinazoline core.
  • Introduction of the thioxo group through nucleophilic substitution.
  • Amide formation with the hexanamide side chain.

Eigenschaften

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BrN3O2S/c1-14-6-9-16(10-7-14)23-19(26)5-3-2-4-12-25-20(27)17-13-15(22)8-11-18(17)24-21(25)28/h8,11,13-14,16H,2-7,9-10,12H2,1H3,(H,23,26)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTDQAZVEMDMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.